molecular formula C10H19NO2 B1380577 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol CAS No. 1330765-11-1

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Cat. No.: B1380577
CAS No.: 1330765-11-1
M. Wt: 185.26 g/mol
InChI Key: MBPRGJJQXIDPSL-UHFFFAOYSA-N
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Description

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS 1330765-11-1) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol, this compound features a spirocyclic structure incorporating both nitrogen and oxygen atoms, which enhances its aqueous solubility and metabolic stability . This reagent is primarily used as a key building block in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS) . Its structural framework is a recognized pharmacophore in the development of potential therapeutic agents. Research indicates that related 1-oxa-8-azaspiro[4.5]decane compounds have been studied as M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type . Furthermore, this spirocyclic scaffold is found in compounds investigated as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that is a promising target in oncology . Other research applications for this structural class include development of neuropeptide Y5 receptor antagonists for eating disorders and Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain, anxiety, and other disorders . Store this product sealed and dry at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(8-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-4-2-10(3-5-11)6-9(7-12)8-13-10/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPRGJJQXIDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Neurological Research

Research has indicated that compounds similar to (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The spirocyclic structure is believed to interact with neurotransmitter systems, potentially leading to improved cognitive functions .

Antidepressant Properties

Studies have suggested that derivatives of this compound may possess antidepressant-like activities. By modulating serotonin and norepinephrine pathways, these compounds could provide new avenues for developing antidepressant medications .

Anti-addiction Therapies

The unique structural features of this compound have prompted investigations into its efficacy in treating addiction disorders. Its ability to influence dopamine receptors may help reduce cravings and withdrawal symptoms associated with substance abuse .

Case Study: In Vivo Efficacy

A recent study explored the in vivo effects of this compound on animal models of anxiety and depression. The results demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages, indicating its potential as a therapeutic agent .

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound might enhance neurogenesis and synaptic plasticity, which are critical for learning and memory processes . These findings support the hypothesis that spirocyclic compounds can play a role in cognitive enhancement.

Chemical Synthesis and Formulation

The synthesis of this compound involves several steps, including the formation of the spirocyclic structure through cyclization reactions followed by functional group modifications to achieve the desired methanol derivative .

Preparation of Stock Solutions:

For laboratory use, stock solutions can be prepared as follows:

ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM5.398 mL26.989 mL53.978 mL
5 mM1.080 mL5.398 mL10.796 mL
10 mM0.540 mL2.699 mL5.398 mL

This table provides a practical guide for researchers looking to utilize this compound in their experiments .

Mechanism of Action

The mechanism of action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Drug Discovery

a) JSF-2414
  • Structure: Contains the (2-oxa-8-azaspiro[4.5]decan-3-yl)methanol core with a tricyclic pyrimidoindole substituent.
  • Activity: Demonstrates potent antimicrobial activity against drug-resistant Neisseria gonorrhoeae .
  • Key Difference : The addition of a fluorinated pyrimidoindole group enhances target binding and resistance mitigation compared to the simpler target compound.
b) (3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane
  • Structure : Features a Boc-protected amine and a hydroxyl group at position 3.
  • Application : Used in peptide-mimetic drug candidates. The Boc group improves solubility and stability during synthesis .
c) 8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one
  • Structure : Replaces oxygen with sulfur (1-thia) and includes a morpholine substituent.

Pharmacologically Relevant Derivatives

a) {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl}methanol
  • Structure : Incorporates a dichlorophenylpyrazine moiety.
  • Activity : Designed for high-affinity enzyme inhibition, with the dichlorophenyl group critical for target engagement .
b) {8-oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride
  • Structure : Swaps the positions of oxygen and nitrogen (2-aza vs. 8-aza).
  • Impact : Alters hydrogen-bonding patterns and pKa, influencing pharmacokinetics .
a) 8-oxa-2-azaspiro[4.5]decan-1-one
  • Synthesis: Produced via catalytic hydrogenation of a cyanomethyl intermediate .
  • Utility: Serves as a precursor for spirocyclic amines, contrasting with the target compound’s direct use as a methanol derivative.
b) 8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene
  • Structure : Includes a ketone and Boc-protected amine.
  • Application: The enone system enables diverse functionalization via Michael additions .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Key Substituents Pharmacological Activity Synthetic Route Reference ID
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol C₉H₁₇NO₃ -CH₂OH, -CH₃ at N8 Chiral building block Chiral resolution
JSF-2414 C₂₁H₂₆Cl₂N₄O₂ Pyrimidoindole, -OCH₂Pyrimidine Antimicrobial Multi-step coupling
8-oxa-2-azaspiro[4.5]decan-1-one C₇H₁₁NO₂ Ketone, NH Intermediate for amines Hydrogenation
{8-oxa-2-azaspiro[4.5]decan-3-yl}methanol HCl C₉H₁₈ClNO₂ -CH₂OH, HCl salt Improved solubility Salt formation

Biological Activity

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, with the CAS number 1330765-11-1, is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article reviews its synthesis, structural characteristics, biological effects, and relevant research findings.

The molecular formula of this compound is C10H19NO2C_{10}H_{19}NO_2, with a molar mass of approximately 185.26 g/mol. The compound is characterized by its spirocyclic structure, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H19NO2
Molar Mass185.26 g/mol
Density1.10 ± 0.1 g/cm³
Predicted Boiling Point292.5 ± 25 °C
pKa14.77 ± 0.10

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler azaspiro compounds. The process often includes the use of reagents such as methanolic hydrogen chloride and various alkylating agents to achieve the desired structure .

Muscarinic Receptor Interaction

Research indicates that compounds related to (8-Methyl-1-oxa-8-azaspiro[4.5]decan) exhibit significant interaction with muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and memory processes . Studies have shown that these compounds can act as agonists at these receptors, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study:
A study conducted on a series of related compounds demonstrated their ability to ameliorate scopolamine-induced memory impairment in rats, indicating a protective effect on cognitive functions . The specific compound (2-Ethyl analogue) showed preferential affinity for M1 receptors and was effective in improving memory without inducing significant cholinergic side effects.

Neuroprotective Effects

In vivo studies have also suggested that this compound may exhibit neuroprotective properties by enhancing cholinergic transmission and reducing oxidative stress in neuronal cells . This aligns with findings that highlight the importance of muscarinic receptor modulation in neuroprotection.

Structure-Activity Relationship (SAR)

The structure of (8-Methyl-1-oxa-8-azaspiro[4.5]decan) plays a crucial role in its biological activity. Variations in the spirocyclic structure can lead to differences in receptor affinity and selectivity:

Compound VariationM1 AffinityM2 AffinityNotes
2-Ethyl analogueHighLowPreferred for cognitive effects
3-Methylene analogueModerateModerateBalanced activity
Parent CompoundModerateHighNon-selective

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95/P100 masks) if aerosol formation is likely .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline .
  • Storage : Store in airtight containers away from ignition sources, with secondary containment to manage spills .

Q. What analytical techniques are recommended for confirming the purity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with UV detection (λ = 210–254 nm) or LC-MS for quantitative purity assessment .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., δ 3.5–4.0 ppm for methanol protons) and IR (O-H stretch ~3300 cm1^{-1}) .
  • Melting Point Analysis : Compare observed values with literature data (if available) to detect impurities .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer :

  • Catalytic Optimization : Test palladium or ruthenium catalysts for spirocyclic ring formation, monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency, with yields quantified by GC-MS .
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time while maintaining stereochemical fidelity .

Q. How can X-ray crystallography resolve structural ambiguities in spirocyclic derivatives like this compound?

  • Methodological Answer :

  • Crystal Growth : Recrystallize from ethanol/water (7:3 v/v) at 4°C to obtain single crystals suitable for diffraction .
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to resolve electron density maps for the spirocyclic core and methanol substituent .
  • Refinement : Apply SHELXL for anisotropic displacement parameters, validating bond lengths (C-C: 1.54 Å, C-O: 1.43 Å) against DFT calculations .

Q. How should researchers address discrepancies in reported stability profiles of spirocyclic compounds under acidic conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 25–50°C, monitoring decomposition via 1H^1H-NMR for ester hydrolysis or ring-opening byproducts .
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) using UV-Vis spectroscopy (λ = 270 nm) to compare stability across pH gradients .
  • Computational Modeling : Perform DFT simulations (e.g., Gaussian 16) to predict protonation sites and reaction pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Reactant of Route 2
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

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